Tramadol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-XMZRARIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023691, DTXSID60933340 | |
| Record name | Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0, 148229-78-1, 22204-88-2 | |
| Record name | Tramadol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tramadol hydrochloride is synthesized through a multi-step process. The primary synthetic route involves the Mannich reaction, where a Mannich base is formed and subsequently reacted with a Grignard reagent to produce the base hydrate of tramadol. This intermediate is then converted to this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process is advantageous as it can be carried out in the absence of carcinogenic solvents, making it safer and more efficient .
Chemical Reactions Analysis
Impurity Formation and Degradation Pathways
Tramadol hydrochloride is prone to degradation under various conditions, yielding specific impurities. These reactions are critical for quality control and stability studies.
Dehydration Reactions
-
Formation of Impurity 6 : this compound undergoes dehydration with concentrated HCl at 90–100°C to form (1RS)-[2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride (Impurity 6). This reaction occurs via elimination of water, with purity reaching 86.3% .
-
Formation of Impurity 7 : Similar conditions yield (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride (Impurity 7) .
Reaction Conditions for Impurity Formation
| Impurity | Reaction Conditions | Purity |
|---|---|---|
| 6 | Conc. HCl, 90–100°C | 86.3% |
| 7 | Conc. HCl, 80–85°C | 13% |
Hydrolysis and Oxidative Degradation
-
Stress Conditions : this compound degrades under acidic, basic, and oxidative environments. For example, 1N NaOH induces 12.3% degradation within 48 hours, while neutral hydrolysis yields 11.2% degradation over 5 days .
-
Oxidation Products : Oxidation with hydrogen peroxide generates derivatives such as N-oxide-tramadol and N-desmethyl-tramadol. These products result from oxygen transfer or one-electron transfer mechanisms, depending on the oxidant .
Oxidation Reactions
Tramadol undergoes oxidation via two primary mechanisms:
-
Ferrate Oxidation : The tertiary amine moiety reacts with ferrate (Fe(VI)), forming N-desmethyl-tramadol as the major product (~40%) .
-
Ozonolysis : Ozone primarily generates N-oxide-tramadol (~90%) through an oxygen transfer mechanism .
Oxidation Products
| Oxidant | Major Product | Mechanism |
|---|---|---|
| Fe(VI) | N-desmethyl-tramadol | One-electron transfer |
| O₃ | N-oxide-tramadol | Oxygen transfer |
Analytical Methods for Quality Control
Several kinetic and chromatographic methods are employed to quantify this compound and detect impurities.
Kinetic Spectrophotometry
-
Alkaline KMnO₄ Oxidation : Measures absorbance of manganate ions at 610 nm after fixed-time oxidation (20 min) .
-
NBD-Cl Reaction : Uses 4-chloro-7-nitrobenzofurazan in sodium bicarbonate, with absorbance measured at 467 nm .
Method Comparison
| Method | Range (μg/mL) | Fixed Time |
|---|---|---|
| Alkaline KMnO₄ | 5–25 | 20 min |
| NBD-Cl Reaction | 50–250 | 25 min |
Chromatographic Analysis
HPLC methods detect up to 17 degradation products, including cyclohexene derivatives (D9, D10) and dichlorobenzene-based impurities (D15, D16) .
Environmental Degradation
Photoinduced Fenton-like processes (Fe³⁺/oxalic acid/UVA) effectively degrade this compound, achieving 72.82–87.46% mineralization. Oxygen saturation accelerates degradation, with pH rising from acidic (~2.8) to near-neutral (6.23) levels .
Key Parameters in Fenton Degradation
| Parameter | Impact on Degradation |
|---|---|
| pH | Optimal range: 2–3 |
| Oxalic acid | Enhances Fe³⁺ complexation |
| Oxygen saturation | Accelerates hydroxyl radical formation |
Scientific Research Applications
Pharmacological Applications
1. Pain Management
Tramadol is primarily indicated for the treatment of moderate to severe pain. It is often used post-operatively or for chronic pain conditions such as osteoarthritis and fibromyalgia. The drug's dual mechanism allows for effective pain relief while minimizing the risk of dependence compared to traditional opioids.
2. Alternative to Opioids
Due to its lower potential for abuse, tramadol has been considered an alternative to stronger opioids in certain patient populations. Studies have shown that tramadol can provide adequate analgesia with a reduced risk of addiction, making it suitable for patients with a history of substance use disorders .
3. Use in Psychiatric Care
Recent case studies indicate that tramadol may have mood-enhancing effects, leading to its off-label use in treating mild to moderate depression. Patients have reported improvements in mood alongside pain relief when using tramadol, suggesting potential applications in psychiatric care .
Analytical Methods for Determining Tramadol Hydrochloride
1. Titrimetric Procedures
Two non-aqueous titrimetric methods have been developed for the determination of TMH in pharmaceutical formulations. These methods utilize perchloric acid in acetic acid medium, demonstrating high precision and accuracy with recovery rates between 98.36% and 107.3% .
| Method Type | Detection Type | Concentration Range (mg) | Recovery Rate (%) |
|---|---|---|---|
| Titrimetric | Visual | 1 - 20 | 98.36 - 107.3 |
| Titrimetric | Potentiometric | 1 - 20 | 98.36 - 107.3 |
2. UPLC Method
A stability-indicating ultra-performance liquid chromatography (UPLC) method has been developed for TMH analysis, demonstrating rapid separation and high throughput capabilities. This method effectively quantifies TMH in bulk and tablet forms, ensuring quality control in pharmaceutical applications .
Case Studies
1. Tramadol Dependence Case
A notable case involved a 39-year-old female veteran who developed dependence on tramadol after being prescribed the medication for pain management related to a shoulder injury. Over time, her dosage escalated to 1400 mg daily, leading to significant withdrawal symptoms upon cessation. The patient underwent a successful detoxification program utilizing buprenorphine/naloxone therapy, highlighting the potential for tramadol dependence despite its initial perception as having low abuse potential .
2. Pain Management and Mood Enhancement
Another case study illustrated the use of tramadol for managing acute back pain while simultaneously improving the patient's mood during travel. This dual benefit emphasizes tramadol's potential role in both pain relief and mood elevation, warranting further exploration in psychiatric applications .
Mechanism of Action
Tramadol hydrochloride exerts its effects through a dual mechanism:
μ-Opioid Receptor Agonism: Tramadol and its metabolite O-desmethyltramadol bind to μ-opioid receptors, leading to analgesic effects
Serotonin-Norepinephrine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin and norepinephrine, enhancing inhibitory effects on pain transmission in the spinal cord
Comparison with Similar Compounds
Comparison with Similar Compounds
Tramadol hydrochloride is often compared to other opioids (e.g., morphine, codeine) and local anesthetics (e.g., lignocaine, lidocaine) in terms of efficacy, safety, and pharmacokinetics. Below are detailed comparisons based on research findings:
Mechanism of Action
Clinical Efficacy in Dental Procedures
Studies comparing tramadol HCl (1–2 mg/kg) with lignocaine (2%) or lidocaine (2%) in dental extractions demonstrated comparable anesthetic efficacy:
- Aurora et al. (2018): Tramadol + adrenaline showed similar pain control to lignocaine + adrenaline .
- Ege et al.
- Al-Haideri (2013) : Tramadol + adrenaline outperformed plain tramadol in upper molar extractions (95% vs. 80% efficacy) .
Pharmacokinetic Profile
| Parameter | Tramadol HCl | Codeine | Lignocaine |
|---|---|---|---|
| Oral Bioavailability | 70–75% | ~90% | N/A (local use) |
| Rectal Bioavailability | 77% | Not established | N/A |
| Half-life | 5–7 hours | 2.5–3.5 hours | 1.5–2 hours |
Dependence Potential
Tramadol exhibits a lower dependence risk than classical opioids.
Biological Activity
Tramadol hydrochloride is a synthetic analgesic widely used for the management of moderate to severe pain. Its unique mechanism of action, which involves both opioid and non-opioid pathways, has made it a subject of extensive research. This article delves into the biological activity of tramadol, examining its pharmacodynamics, efficacy, safety profile, and implications for clinical use.
Tramadol exerts its analgesic effects through multiple mechanisms:
- Opioid Receptor Agonism : The (+)-enantiomer of tramadol and its active metabolite, M1, act as agonists at the mu-opioid receptor, contributing to pain relief.
- Serotonin and Norepinephrine Reuptake Inhibition : Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine, enhancing descending inhibitory pain pathways in the central nervous system .
- Interaction with Other Receptors : Tramadol also affects various pain modulators including:
Pharmacokinetics
Tramadol is rapidly absorbed after oral administration, with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 2 hours post-dose. The drug undergoes extensive first-pass metabolism, primarily by cytochrome P450 enzymes CYP2D6 and CYP2B6, leading to the formation of M1 and M2 metabolites .
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Peak Plasma Concentration (Cmax) | ~300 µg/L for tramadol |
| Time to Peak Concentration (Tmax) | 1.6-2 hours |
| Half-life | ~6 hours |
Clinical Studies
Tramadol has been evaluated in various clinical settings:
- Chronic Pain Management : A study involving patients with knee osteoarthritis demonstrated that tramadol significantly improved pain relief compared to placebo, with a retention rate of 83.7% in the tramadol group versus 69% in the placebo group .
- Low Back Pain : Another multicenter observational study reported a significant reduction in visual analog scale (VAS) scores for patients treated with tramadol for chronic low back pain. The incidence of side effects was relatively low at 37.7%, with constipation and nausea being the most common .
Adverse Effects
Despite its efficacy, tramadol is associated with several adverse effects:
- Common side effects include nausea, dizziness, constipation, and somnolence.
- In clinical trials, about 80.6% of patients reported adverse events during open-label periods .
Case Studies
A notable case involved a patient who developed dependence on tramadol while serving in the military. Following inpatient treatment and transition to buprenorphine/naloxone therapy, the patient successfully maintained abstinence from tramadol . This highlights the potential for misuse and the importance of monitoring patients on long-term tramadol therapy.
Q & A
Q. What are the standard pharmacokinetic parameters and statistical methods used to evaluate tramadol hydrochloride formulations in clinical studies?
Pharmacokinetic studies typically calculate parameters like Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC0–t (area under the plasma concentration-time curve), and AUC0–∞ (extrapolated AUC) using non-compartmental models in software such as WinNonlin®. Statistical significance between formulations (e.g., immediate-release vs. sustained-release) is determined via 90% confidence intervals and ANOVA with p < 0.05 as the threshold .
Q. Which analytical techniques are validated for quantifying this compound in biological and pharmaceutical samples?
- HPLC-UV : Hypurity Advance columns with phosphate buffer (pH 6.3)/acetonitrile mobile phases (90:10 v/v) are used for simultaneous quantification of tramadol and paracetamol, with UV detection at 220 nm .
- LC-MS/MS : Validated methods employ precision criteria (RSD < 2.0%) and linear calibration curves (0.05–1.0 mg/mL) for tramadol in plasma, with deuterated internal standards for accuracy .
Q. How are physicochemical properties (e.g., solubility, logP) of this compound determined experimentally?
Key properties include:
- Water solubility : Freely soluble (≥1 g/mL at pH 7) .
- logP : 1.35 (n-octanol/water partition coefficient) measured via shake-flask method .
- pKa : 9.41, determined by potentiometric titration .
Advanced Research Questions
Q. How do polymorphisms in CYP2D6 and CYP3A4 enzymes affect tramadol metabolism, and what are the implications for experimental design?
Tramadol undergoes O-demethylation (via CYP2D6) to form the active metabolite O-desmethyltramadol (M1), which has 200× higher μ-opioid receptor affinity. CYP3A4 mediates N-demethylation to inactive metabolites. Studies using rat hepatic S9 fractions and NADPH cofactors reveal species-specific metabolic pathways, requiring controlled in vitro models to account for genetic variability in human trials .
Q. What experimental designs optimize sustained-release formulations of this compound?
- Central composite design : Evaluates variables like polymer concentration (e.g., hydroxypropyl methylcellulose K100M for hydrophilicity, glyceryl behenate for hydrophobicity) to optimize dissolution profiles (e.g., T12 = 60–80% release at 12 hours) .
- Higuchi model : Validates diffusion-controlled release kinetics (R<sup>2</sup> > 0.95) .
Q. How do chronic this compound exposures impact hepatic and renal biomarkers in preclinical models?
- Hepatotoxicity : Wistar rats administered 50–100 mg/kg/day for 28 days show elevated ALT, AST, and γ-GT levels (p < 0.05) and histopathological changes (hepatocyte cytolysis, portal tract hypertrophy) .
- Nephrotoxicity : Oxidative stress markers (e.g., lipid peroxidation) and apoptosis (Bax/Bcl-2 ratio) are modulated by HO-1 activation, studied via intraperitoneal tramadol (20 mg/kg) in rats over 45 days .
Q. What computational methods predict the stability and reactivity of this compound species in solution?
Q. How do formulation excipients impact the disintegration and dissolution of orally disintegrating tramadol tablets?
- Crospovidone/sorbitol blends : Reduce disintegration time to <15 seconds and achieve 100% drug release within 30 minutes, validated by USP dissolution apparatus (paddle method, 50 rpm) .
Data Contradictions and Resolution
Q. Discrepancies in metabolite quantification between LC-MS/MS and GC-MS methods: How are they resolved?
Q. Variability in tramadol’s stability under different storage conditions: What analytical protocols ensure reproducibility?
- ICH guidelines : Forced degradation studies (acid/alkaline hydrolysis, photolysis) coupled with stability-indicating HPLC methods (e.g., USP this compound Extended-Release Tablets monograph) resolve discrepancies in impurity profiling .
Methodological Challenges
- Cross-species extrapolation : Rat and dog models underestimate human CYP2D6 polymorphism effects; microdosing trials with <1% therapeutic doses are recommended .
- Matrix effects in bioanalysis : Use of stable isotope-labeled internal standards (e.g., <sup>13</sup>C-tramadol) minimizes ion suppression in LC-MS/MS plasma assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
